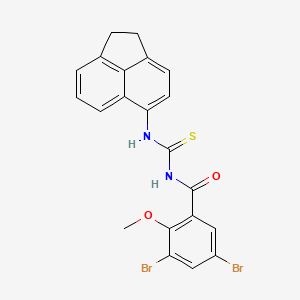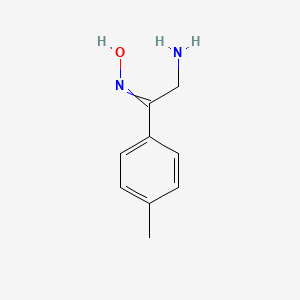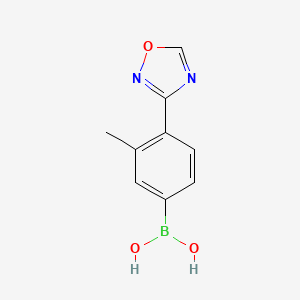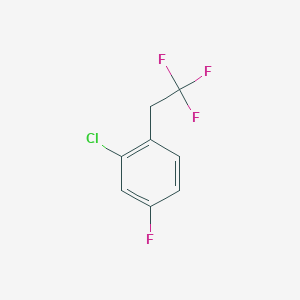![molecular formula C16H19N3O7 B12455375 (1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)
(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyclohexane ring substituted with a carboxylic acid group and a hydrazinylcarbonyl group, which is further substituted with a 4-nitrophenoxyacetyl group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced through oxidation of an alkyl group on the cyclohexane ring using reagents such as potassium permanganate or chromium trioxide.
Formation of the hydrazinylcarbonyl group: This group can be introduced by reacting the cyclohexane derivative with hydrazine and an appropriate carbonyl compound.
Introduction of the 4-nitrophenoxyacetyl group: The final step involves the acylation of the hydrazinyl group with 4-nitrophenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenoxy and hydrazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the carboxylic acid group can produce a corresponding ester or anhydride.
Applications De Recherche Scientifique
(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: The compound may have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. The nitrophenoxyacetyl group can play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target protein.
Propriétés
Formule moléculaire |
C16H19N3O7 |
|---|---|
Poids moléculaire |
365.34 g/mol |
Nom IUPAC |
(1R,2S)-2-[[[2-(4-nitrophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H19N3O7/c20-14(9-26-11-7-5-10(6-8-11)19(24)25)17-18-15(21)12-3-1-2-4-13(12)16(22)23/h5-8,12-13H,1-4,9H2,(H,17,20)(H,18,21)(H,22,23)/t12-,13+/m0/s1 |
Clé InChI |
CWEDSANIEIYMDC-QWHCGFSZSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)

![4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)
![4,4'-[(1-Phenylpyrazole-3,5-diyl)bis(ethene-2,1-diyl)]diphenol](/img/structure/B12455338.png)


![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)
![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
